tert-Butyl (3-aminocyclobutyl)carbamate
CAS No.: 1212395-34-0
Cat. No.: VC20906677
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1212395-34-0 |
---|---|
Molecular Formula | C9H18N2O2 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | tert-butyl N-(3-aminocyclobutyl)carbamate |
Standard InChI | InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12) |
Standard InChI Key | OPDOEOOBYOABCJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CC(C1)N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)N |
Introduction
Chemical Identity and Structural Properties
Tert-butyl (3-aminocyclobutyl)carbamate is defined by its molecular formula C9H18N2O2 with a molecular weight of 186.25 g/mol . The compound features a cyclobutyl core with an amine group at the 3-position and a Boc-protected (tert-butyloxycarbonyl) amine at another position on the ring. Its chemical structure can be represented by the SMILES notation CC(C)(C)OC(=O)NC1CC(C1)N and the InChI identifier InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12) .
The compound exists in various stereoisomeric forms, including cis and trans configurations, as a result of the spatial arrangement of substituents on the cyclobutane ring. The specific stereochemistry significantly influences its chemical behavior and potential applications. Notable stereoisomers include the trans isomer (CAS: 871014-19-6) and the specifically defined tert-butyl [(1s,3s)-3-aminocyclobutyl]carbamate stereoisomer .
Key Identifiers and Structural Parameters
The structure features a cyclobutane ring as its core scaffold, providing rigidity and defined spatial relationships between the functional groups. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the amine functionalities, while the second amine remains unprotected, allowing for selective chemical modifications. This structural arrangement creates an asymmetric molecule with distinct reactivity at each nitrogen-containing site.
Stereochemistry and Isomeric Forms
Tert-butyl (3-aminocyclobutyl)carbamate exhibits important stereochemical complexity due to the potential for different spatial arrangements of the substituents on the cyclobutyl ring. The stereochemistry of the compound significantly impacts its physical properties, reactivity patterns, and biological activities.
Physical and Chemical Properties
Tert-butyl (3-aminocyclobutyl)carbamate exists as a solid compound at room temperature . Its physical properties are influenced by both its molecular structure and stereochemistry.
Analytical Profile
The compound can be characterized using various analytical techniques including mass spectrometry. Predicted collision cross-section (CCS) values have been determined for various ion adducts of the compound, providing valuable data for mass spectrometric identification and analysis .
Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 187.14411 | 149.0 |
[M+Na]+ | 209.12605 | 151.6 |
[M+NH4]+ | 204.17065 | 151.5 |
[M+K]+ | 225.09999 | 150.1 |
[M-H]- | 185.12955 | 146.4 |
[M+Na-2H]- | 207.11150 | 148.7 |
[M]+ | 186.13628 | 147.0 |
[M]- | 186.13738 | 147.0 |
These collision cross-section values provide important information for the identification and characterization of the compound using ion mobility mass spectrometry techniques .
Desired Concentration | Amount of Compound |
---|---|
1 mM from 1 mg | 5.3691 mL solvent |
5 mM from 1 mg | 1.0738 mL solvent |
10 mM from 1 mg | 0.5369 mL solvent |
1 mM from 5 mg | 26.8456 mL solvent |
5 mM from 5 mg | 5.3691 mL solvent |
10 mM from 5 mg | 2.6846 mL solvent |
1 mM from 10 mg | 53.6913 mL solvent |
5 mM from 10 mg | 10.7383 mL solvent |
10 mM from 10 mg | 5.3691 mL solvent |
When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. For maximum stability, prepared solutions should be stored in separate packages to prevent degradation from repeated freezing and thawing cycles .
Applications and Research Significance
Tert-butyl (3-aminocyclobutyl)carbamate serves as an important building block in organic synthesis and pharmaceutical research. The compound's bifunctional nature, featuring both protected and unprotected amine groups, makes it particularly valuable for the selective construction of more complex molecules.
Synthetic Utility
The orthogonally protected nature of the compound, with one amine free and one protected by the Boc group, enables selective functionalization strategies. This allows for sequential modification of each amine group through different chemical transformations, making it a versatile intermediate in multistep synthetic pathways.
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